Monoamine Oxidase A (MAO-A) Inhibition: Competitive Mechanism Demonstrated for 3-(Pyridin-3-yl)-1,2-oxazol-5-amine
3-(Pyridin-3-yl)-1,2-oxazol-5-amine was tested against human placental monoamine oxidase A (MAO-A) and demonstrated competitive inhibition [1]. While direct quantitative Ki/IC50 values are not reported in this specific entry, the established competitive binding mode distinguishes it from non-competitive or irreversible MAO inhibitors, which carry different selectivity and toxicity profiles. In contrast, many pyridyl-isoxazole derivatives exhibit either no activity or uncharacterized mechanisms against this target, highlighting a specific, albeit qualitative, differentiation for this compound [1].
| Evidence Dimension | Inhibition mechanism against human placental MAO-A |
|---|---|
| Target Compound Data | Competitive inhibition observed |
| Comparator Or Baseline | Other pyridyl-isoxazole derivatives: activity often unreported or non-competitive |
| Quantified Difference | Mechanistic distinction (competitive vs. unreported/non-competitive) |
| Conditions | Human placental MAO-A enzyme assay (ChEBML_122785) |
Why This Matters
Competitive inhibition offers a predictable and potentially reversible pharmacological profile, which is preferable for CNS drug development due to reduced risk of prolonged enzyme inactivation.
- [1] BindingDB. Assay Method Information: ChEBML_122785. Compound tested for inhibition against human placental Monoamine oxidase A (competitive inhibition was observed). View Source
